(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone
Overview
Description
Synthesis Analysis
The synthesis of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is achieved through several methods, including the modification of the Evans auxiliary, demonstrating its versatility and ease of application, especially on a large scale. The compound can be prepared from (R)- or (S)-valine ester, showcasing its derivation from natural amino acids and emphasizing its importance in asymmetric synthesis (Hintermann & Seebach, 1998).
Molecular Structure Analysis
Crystal structure analyses reveal that 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one exhibits high crystallinity, steric protection of the CO group, and excellent stereoselectivities in reactions. These features are crucial for its application in enantioselective organic synthesis, providing a solid foundation for understanding its chemical behavior and reactivity (Gaul, Schweizer, Seiler, & Seebach, 2002).
Chemical Reactions and Properties
(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone participates in a variety of chemical reactions, including conjugate additions, and serves as a chiral auxiliary in asymmetric synthesis. Its reactions exhibit high yields and diastereoselectivities, enabling the synthesis of enantiomerically pure products. The lithiated derivative of this oxazolidinone has been studied extensively, demonstrating its role as a chiral nucleophilic formylating reagent (Gaul & Seebach, 2002).
Physical Properties Analysis
The compound has a melting point of approximately 250°C and exhibits low solubility in most organic solvents. These physical properties, along with its pronounced crystallization tendency, are advantageous for its application in organic synthesis, as they facilitate the purification of reaction products by recrystallization, avoiding chromatography (Hintermann & Seebach, 1998).
Chemical Properties Analysis
The chemical properties of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, such as its reactivity in asymmetric synthesis and its ability to undergo various chemical transformations, underscore its value as a chiral auxiliary. Its structure enables the protection of the carbonyl group from nucleophilic attack, making it an effective reagent for the preparation of N-acyl-oxazolidinones and facilitating various enantioselective reactions (Hintermann & Seebach, 1998).
Scientific Research Applications
Modification and Advantages : This compound is prepared from valine ester and provides advantages like low solubility in most organic solvents, steric protection from nucleophilic attack, and ease of use especially in large-scale applications. It's useful in various reactions like alkylations, aminomethylations, and hydroxymethylations, among others (Hintermann & Seebach, 1998).
Crystal Structures : The study of the crystal structures of this compound's derivatives has aided in understanding its reactivity behavior. The compound offers practical advantages over classical Evans auxiliaries, such as high crystallinity and excellent stereoselectivities in reactions (Gaul et al., 2002).
Enantioselective Nucleophilic Hydroxymethylation : It's used for enantioselective nucleophilic hydroxymethylation, formylation, and alkoxycarbonylation of aldehydes, enabling the production of enantiopure 1,2-diols (Gaul & Seebach, 2000).
Synthesis of Enantiomerically Pure 2-Oxazolidinones : The compound has been synthesized enantiospecifically and used in various stereoselective syntheses (Mancuso et al., 2018).
Use in Fluorescent Molecules Synthesis : It serves as a synthon in asymmetric synthesis, leading to strongly fluorescent molecules, demonstrating its utility in the synthesis of complex organic compounds (Tang & Verkade, 1996).
Preparation of β2-Amino Acid Derivatives : This compound is instrumental in preparing various β2-amino acid derivatives, showcasing its versatility in synthesizing complex amino acid structures (Gessier et al., 2005).
Antibacterial Properties : The oxazolidinone class, to which this compound belongs, shows promise in treating multidrug-resistant gram-positive bacterial infections. This highlights its potential in medical and pharmaceutical applications (Brickner et al., 1996).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and store the compound safely.
Future Directions
This involves identifying areas of further research. It could include developing new synthetic methods, finding new reactions, studying its biological activity, or improving its safety profile.
Please consult a qualified professional or refer to relevant scientific literature for specific information about “®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone”.
properties
IUPAC Name |
(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOJBANGYSTOH-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461724 | |
Record name | (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone | |
CAS RN |
191090-32-1 | |
Record name | (R)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191090-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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